Adenosine A1 Receptor Affinity: Class-Level Comparison with 4-tert-Butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
The closest structurally characterized analogue, 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (differing only by the absence of the 4-benzoyl group on the benzamide ring), demonstrates a Ki of 33 nM for the rat adenosine A1 receptor in a radioligand binding assay [1]. No quantitative binding data are publicly available for the target compound 4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide at the adenosine A1 receptor. This evidence gap precludes a direct head-to-head comparison; however, the 4-benzoyl substituent is expected to modulate affinity based on established structure-activity relationships within the 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole chemotype [2]. Any procurement decision that assumes equivalent adenosine A1 pharmacology between this compound and the 33 nM comparator must be validated experimentally.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | 4-tert-Butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide; Ki = 33 nM (rat adenosine A1 receptor) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Radioligand binding assay, rat adenosine A1 receptor [1] |
Why This Matters
The 33 nM Ki value provides a class baseline; any user requiring adenosine A1 antagonism cannot assume the target compound performs similarly without confirmatory data.
- [1] BindingDB Entry for BDBM50101783 (4-tert-Butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide). Ki = 33 nM for Adenosine A1 receptor (rat). View Source
- [2] van Tilburg, E. W., van der Klein, P. A., de Groote, M., Beukers, M. W., & IJzerman, A. P. (2001). Substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as antagonists for the adenosine A1 receptor. Bioorganic & Medicinal Chemistry Letters, 11(15), 2017–2019. View Source
